9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,11-lactone is a complex organic compound belonging to the class of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This specific compound is characterized by its multiple hydroxyl groups and a lactone structure, which contribute to its biological activity.
Source: Prostaglandins are primarily derived from arachidonic acid, a polyunsaturated fatty acid found in cell membranes. The biosynthesis of this compound involves enzymatic reactions that convert arachidonic acid into various prostaglandins, including the specific structure mentioned.
Classification: This compound falls under the category of eicosanoids, which are signaling molecules derived from fatty acids. It is specifically classified as a prostaglandin due to its structural features and biological functions.
The synthesis of 9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,11-lactone can be approached through several methods:
Technical details regarding reaction conditions (temperature, pressure, catalysts) and purification methods (chromatography) are critical for optimizing yield and purity.
The molecular structure of 9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,11-lactone can be depicted as follows:
The stereochemistry is crucial for its biological activity; thus, configurations at chiral centers must be maintained during synthesis.
The chemical reactivity of this compound includes:
Technical details regarding reaction mechanisms and conditions (solvents used, temperature) should be documented for each reaction type.
The mechanism of action for 9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid involves:
Quantitative data on receptor binding affinities and downstream signaling effects would enhance understanding of its therapeutic potential.
The physical and chemical properties of 9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry should be employed for characterization.
9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid has several scientific applications:
Continued research into this compound could yield significant insights into its mechanisms and broaden its applications in medicine and biology.
Prostaglandin D2 (PGD2) serves as the primary biosynthetic precursor for 9alpha,11alpha,15S-Trihydroxy-prosta-5Z,13E-dien-1-oic acid, 1,11-lactone in mammalian systems. This transformation occurs predominantly in hepatic and pulmonary tissues, where cytosolic enzymes catalyze the stereospecific reduction of the C11 keto group in PGD2. The reaction generates 9alpha,11beta-Prostaglandin F2α (9α,11β-PGF2α) as an obligate intermediate prior to lactonization [1] [3]. Human lung 100,000 × g supernatant converts PGD2 to 9α,11β-PGF2α at a mean rate of 3.46 ± 0.94 pmol/min/mg protein, while human liver exhibits even higher conversion efficiency under NADPH-dependent conditions [3].
The structural specificity of this transformation is remarkable: The (5Z,13E,15S) configuration of PGD2 remains preserved throughout the reduction and subsequent lactonization process, yielding a stereochemically unique prostaglandin series not observed in classical cyclooxygenase pathways. Mass spectrometry analyses confirm that the 9α,11β-PGF2α intermediate shares identical molecular weight (352.47 g/mol) with conventional PGF2α but demonstrates distinct chromatographic behavior due to its inverted C11 hydroxyl configuration [3] [9]. This precursor-product relationship establishes PGD2 as the exclusive metabolic origin for this lactonized prostaglandin derivative in humans.
Table 1: Tissue-Specific Conversion of Prostaglandin D2 to 9α,11β-PGF2α
Tissue Source | Enzyme Fraction | Conversion Rate | Cofactor Requirement |
---|---|---|---|
Human Liver | 100,000 × g supernatant | High efficiency | NADPH dependent |
Human Lung | 100,000 × g supernatant | 3.46 ± 0.94 pmol/min/mg protein | NADPH dependent |
Bronchial Tissue | Soluble fraction | Not detected | Not applicable |
The lactonization of 9alpha,11alpha,15S-Trihydroxy-prosta-5Z,13E-dien-1-oic acid critically depends on stereospecific 11-ketoreductase activity mediated by aldo-keto reductase (AKR) family enzymes. AKR1B1 (human) and AKR1B3 (murine) demonstrate exceptional diastereoselectivity by reducing the C11 carbonyl of PGD2 exclusively to the 11beta-alcohol configuration, creating the 9α,11β-PGF2α intermediate essential for intramolecular esterification [2] [8]. The catalytic tetrad of these enzymes – comprising Tyrosine 48, Lysine 77, Histidine 110, and Aspartate 43 – orchestrates a proton-transfer network that governs stereochemical precision. Site-directed mutagenesis studies confirm that the His110-Asp43-Lys77 triad specifically controls the stereochemistry of hydride transfer to the PGD2 C11 position [2].
Molecular docking simulations reveal that PGD2 binds within the AKR1B1 active site with the C9 carbonyl oriented toward Tyr48 and the C11 keto group positioned near His110. This precise orientation enables NADPH-mediated hydride transfer to the si face of the C11 carbonyl, generating the 11beta-hydroxyl configuration. The subsequent lactonization occurs spontaneously under physiological conditions through nucleophilic attack by the C11 hydroxyl group on the activated C1 carboxyl, forming a stable five-membered lactone ring [5]. This enzymatic preference for 11beta-reduction over 11alpha-reduction distinguishes the pathway from other prostaglandin transformations and enables the unique structural architecture of the 1,11-lactone derivative.
Table 2: Enzymatic Parameters of Human 11-Ketoreductases in Lactone Biosynthesis
Enzyme | Substrate | Km (μM) | Vmax (nmol·min⁻¹·mg⁻¹) | Optimal pH | Cofactor |
---|---|---|---|---|---|
AKR1B1 | PGD2 | 23 ± 3.1 | 151 ± 12 | 8.5 | NADPH |
AKR1B3 | PGD2 | 18 ± 2.7 | 57 ± 6 | 8.5 | NADPH |
Cytosolic 11-KR | PGD2 | 25 ± 4.5 | 169 ± 15 | 5.5 | NADPH |
Nicotinamide adenine dinucleotide phosphate (NADPH) serves as the indispensable redox cofactor throughout the biosynthetic cascade leading to 9alpha,11alpha,15S-Trihydroxy-prosta-5Z,13E-dien-1-oic acid, 1,11-lactone formation. The 11-ketoreduction of PGD2 consumes stoichiometric quantities of NADPH, with the reaction kinetics displaying complete dependence on this pyridine nucleotide [1] [3] [10]. NADPH homeostasis regulates this pathway through multiple mechanisms: (1) Direct electron donation to 11-ketoreductases via the reduced nicotinamide ring; (2) Maintenance of catalytic tetrad protonation states in AKR enzymes; and (3) Protection against oxidative inactivation of cyclooxygenase-2 (COX-2), which generates the PGD2 precursor from arachidonic acid [7] [10].
Cancer-associated mutations in NAD kinase (NADK), the enzyme responsible for NADP+ synthesis, profoundly impact lactone biosynthesis. The NADK-I90F mutant identified in pancreatic ductal adenocarcinoma exhibits a 3.2-fold lower Km for NAD+ and 1.8-fold higher Vmax compared to wild-type enzyme, resulting in elevated NADPH pools that accelerate PGD2 reduction [10]. Additionally, phosphoinositide 3-kinase-protein kinase B (PI3K-PKB/Akt) signaling phosphorylates NADK at Serine44, Serine46, and Serine48 residues, enhancing its activity and NADPH production in breast and lung carcinomas. This post-translational modification creates a metabolic vulnerability whereby cancer cells with hyperactive PI3K signaling exhibit increased lactone synthesis capacity [10].
Table 3: NADPH-Dependent Enzymes in the Lactone Biosynthetic Pathway
Enzyme | Cellular Localization | NADPH Function | Regulatory Factors |
---|---|---|---|
11-Ketoreductase (AKR1B1) | Cytosol | Reductive cofactor for PGD2 reduction | Substrate availability, NADPH/NADP+ ratio |
NAD Kinase | Cytosol, mitochondria | Phosphorylation of NAD+ to NADP+ | PI3K-Akt phosphorylation, cancer-associated mutations |
Glucose-6-phosphate dehydrogenase | Cytosol | NADPH generation via pentose phosphate pathway | Oxidative stress, tumor necrosis factor signaling |
Glutathione reductase | Cytosol | Maintenance of reduced glutathione | Antioxidant demand, redox balance |
The pentose phosphate pathway contributes significantly to NADPH regeneration for lactone biosynthesis, particularly under conditions of oxidative stress. Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of this pathway, shows 2.3- to 5.1-fold increased activity in bladder, breast, and prostate carcinomas compared to normal tissues [10]. This metabolic adaptation provides sustained NADPH supply for 11-ketoreduction and subsequent lactonization. Importantly, the 1,11-lactone structure exhibits remarkable metabolic stability compared to non-lactonized prostaglandins due to resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the principal prostaglandin catabolizing enzyme. This stability prolongs the biological half-life of the lactonized derivative in pulmonary and vascular tissues [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: